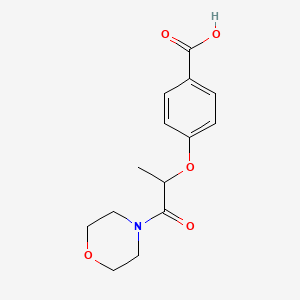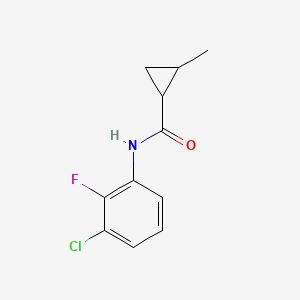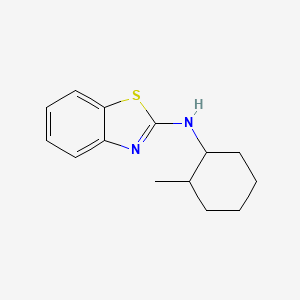
N-(3-chloro-4-fluorophenyl)-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamides. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression and are often overexpressed in cancer cells. By inhibiting HDAC activity, N-(3-chloro-4-fluorophenyl)-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has been shown to exhibit potent anticancer activity in vitro and in vivo. The compound has also been reported to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of N-(3-chloro-4-fluorophenyl)-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-chloro-4-fluorophenyl)-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide is its potent anticancer activity. This makes it a potential candidate for the development of new cancer therapies. However, the compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound.
Zukünftige Richtungen
There are several future directions for the research on N-(3-chloro-4-fluorophenyl)-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide. One potential direction is to investigate the compound's potential as a therapeutic agent for inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to optimize its synthesis for higher yields and purity. Furthermore, the compound's potential as a material for the development of new electronic and optical devices should be explored. Overall, N-(3-chloro-4-fluorophenyl)-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has significant potential for various applications, and further research is needed to fully realize its potential.
Synthesemethoden
The synthesis of N-(3-chloro-4-fluorophenyl)-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 3-chloro-4-fluoroaniline and 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-methyl-4-oxo-2-pyrrolidinecarboxylic acid to obtain the final product. This synthesis method has been reported in several scientific publications and has been optimized for higher yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest. Additionally, N-(3-chloro-4-fluorophenyl)-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has been investigated for its potential use as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2FN2O2/c18-12-3-1-2-4-15(12)22-9-10(7-16(22)23)17(24)21-11-5-6-14(20)13(19)8-11/h1-6,8,10H,7,9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBKCZUADHWCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2Cl)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

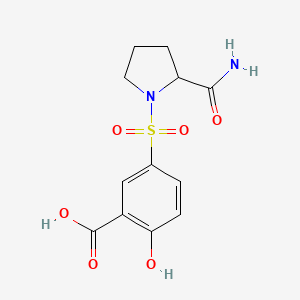

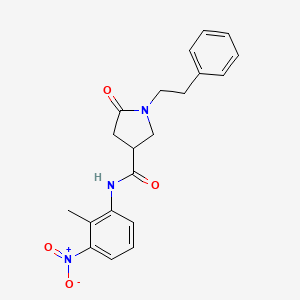
![4-[(2-Fluorophenyl)sulfanylmethyl]-1,3-thiazol-2-amine](/img/structure/B7495664.png)
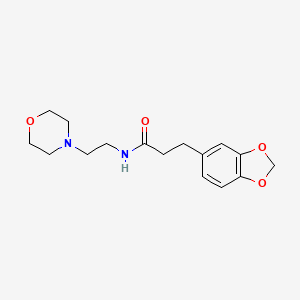
![2,6-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7495682.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylpropanamide](/img/structure/B7495692.png)
![3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7495700.png)
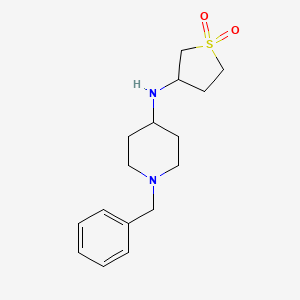
![2-[2,3-dihydro-1H-inden-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7495719.png)
